molecular formula C9H17FN2Si B13908579 tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane

tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane

Cat. No.: B13908579
M. Wt: 200.33 g/mol
InChI Key: OMTNWGNVMHFFRB-UHFFFAOYSA-N
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Description

Tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane is a synthetic organic compound that features a tert-butyl group, a fluorinated imidazole ring, and a dimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane typically involves multi-step organic reactions. One possible route could involve the fluorination of an imidazole precursor, followed by the introduction of the tert-butyl and dimethylsilyl groups through appropriate organometallic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new functional groups.

    Reduction: Reduction reactions could be used to modify the imidazole ring or other parts of the molecule.

    Substitution: The fluorine atom on the imidazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. The fluorinated imidazole ring could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine and imidazole moieties is often associated with enhanced biological activity and metabolic stability.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane exerts its effects would depend on its specific interactions with molecular targets. The fluorinated imidazole ring could engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions could modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane might include other fluorinated imidazoles and silylated organic molecules. Examples could be:

  • Tert-butyl-(5-chloro-1H-imidazol-2-yl)-dimethyl-silane
  • Tert-butyl-(5-bromo-1H-imidazol-2-yl)-dimethyl-silane
  • Tert-butyl-(5-fluoro-1H-imidazol-2-yl)-trimethyl-silane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of a fluorine atom on the imidazole ring can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. Additionally, the dimethylsilyl group can impart unique physical and chemical properties, such as increased lipophilicity and stability.

Properties

Molecular Formula

C9H17FN2Si

Molecular Weight

200.33 g/mol

IUPAC Name

tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethylsilane

InChI

InChI=1S/C9H17FN2Si/c1-9(2,3)13(4,5)8-11-6-7(10)12-8/h6H,1-5H3,(H,11,12)

InChI Key

OMTNWGNVMHFFRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=C(N1)F

Origin of Product

United States

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